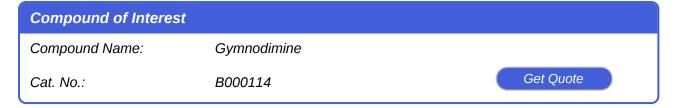


# Gymnodimine analogues and their natural occurrence

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An In-depth Technical Guide to **Gymnodimine** Analogues and Their Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Gymnodimine**s (GYMs) are a group of lipophilic marine biotoxins belonging to the cyclic imine (CI) class.[1][2] These neurotoxic compounds are characterized by a unique spirocyclic imine ring system embedded within a macrocyclic structure.[3] First identified in 1994 in oysters from New Zealand, **gymnodimine**s are known as "fast-acting toxins" due to the rapid onset of neurological symptoms they induce in laboratory animals upon injection.[4][5][6] Their potent and specific interaction with critical neurological targets has made them a subject of significant interest in toxicology, pharmacology, and drug development.

The producing organisms are marine dinoflagellates, which can form harmful algal blooms (HABs).[4] During these blooms, **gymnodimine**s can accumulate in the tissues of filter-feeding shellfish, posing a potential risk to seafood safety and human health.[7] While no regulated limits for GYMs in shellfish have been established, their widespread detection and potent biological activity necessitate continued research and monitoring.[4][8] This guide provides a comprehensive overview of the known **gymnodimine** analogues, their natural sources, quantitative occurrence, biological mechanisms, and the experimental protocols used for their study.



## **Natural Occurrence and Distribution**

The presence of **gymnodimine**s in marine ecosystems is directly linked to the distribution of the toxigenic dinoflagellates that produce them.

## **Producing Organisms**

The biosynthesis of **gymnodimine**s has been attributed to two main genera of dinoflagellates:

- Karenia selliformis (previously identified as Gymnodinium sp.): This species is the primary producer of gymnodimine-A (GYM-A), GYM-B, and GYM-C.[9][10][11] Blooms of K. selliformis have been associated with shellfish contamination events in New Zealand and Tunisia.[4][12]
- Alexandrium ostenfeldii and Alexandrium peruvianum: These species are known to produce
  a different suite of analogues, including 12-methyl GYM-A, 12-methyl GYM-B, GYM-D, 16desmethyl GYM-D, and GYM-E.[9][10][13] The co-occurrence of gymnodimines and
  another class of cyclic imines, spirolides, in A. ostenfeldii suggests a shared biosynthetic
  pathway.[14]

### **Accumulation in Marine Fauna**

**Gymnodimine**s enter the marine food web when filter-feeding organisms, primarily bivalve mollusks, ingest the toxic dinoflagellates. These toxins can accumulate in the digestive glands and other tissues. Species in which **gymnodimine**s have been detected include:

- Oysters (Tiostrea chilensis, Magellana gigas)[6][9]
- Clams (Ruditapes decussatus, Cerastoderma edule)[9][15]
- Mussels (Mytilus galloprovincialis)[8][16]
- Razor Clams[8]

Geographically, **gymnodimine** contamination has been reported globally, including the coastlines of New Zealand, Tunisia, Spain, South Africa, and China.[5][6][8][17]

## **Gymnodimine Analogues: Structures and Sources**



To date, several analogues of **gymnodimine** have been identified, differing primarily in substitutions on the macrocyclic ring. The parent compound, GYM-A, is the most well-characterized.

- **Gymnodimine**-A (GYM-A): The foundational structure of the class.[12]
- **Gymnodimine**-B (GYM-B): Features an exocyclic methylene at position C-17 and an allylic hydroxyl group at C-18.[1][10]
- Gymnodimine-C (GYM-C): An isomer of GYM-B, oxidized at position C-18.[1][18]
- Gymnodimine-D (GYM-D): A recently identified analogue produced by A. ostenfeldii.[7][13]
- 12-methyl **Gymnodimine**-A & B: Analogues with a methyl group at position C-12.[13][19]
- 16-desmethyl **Gymnodimine**-D & **Gymnodimine**-E: Other variants isolated from A. ostenfeldii.[9][10]

### **Data Presentation**

The following tables summarize the known analogues and their quantitative detection in shellfish.

Table 1: **Gymnodimine** Analogues and Their Natural Sources



Analogue	Chemical Formula	Producing Organism(s)	Marine Fauna Vectored In	
Gymnodimine-A (GYM-A)	C32H45NO4[20]	Karenia selliformis, Alexandrium ostenfeldii[4][9]	Oysters, Clams, Mussels, Razor Clams[6][8][15]	
Gymnodimine-B (GYM-B)	C32H45NO5[21]	Karenia selliformis[1] [10]	Shellfish[11]	
Gymnodimine-C (GYM-C)	C32H45NO5[18]	Karenia selliformis[1] [18]	Shellfish	
Gymnodimine-D (GYM-D)	C32H45NO5[22]	Alexandrium ostenfeldii[7][13]	Invertebrates (e.g., Cockles, Oysters)[9]	
12-methyl Gymnodimine-A	СззН47NО4	Alexandrium ostenfeldii, Alexandrium peruvianum[9][13]	Shellfish	
12-methyl Gymnodimine-B	СззН47NO5[19]	Alexandrium ostenfeldii, Alexandrium peruvianum[13][19]	Shellfish	
16-desmethyl Gymnodimine-D	C31H43NO5	Alexandrium ostenfeldii[9]	Invertebrates (e.g., Oysters)[9]	

| **Gymnodimine**-E | Not specified | Alexandrium ostenfeldii[9][10] | Shellfish |

Table 2: Quantitative Occurrence of **Gymnodimines** in Shellfish



Analogue(s)	Species	Location	Year(s)	Concentrati on Range	Reference(s
GYM-A	Clams (Digestive Gland)	Tunisia	2001	Max: 1,290 μg/kg	[15]
GYM-A	Clams (Digestive Gland)	Tunisia	2007	Min: 460 μg/kg	[15]
GYM-A	Various Mollusks	North Atlantic Coast, Spain	2017-2019	Median: 1.3 μg/kg; Max: 23.93 μg/kg	[8]
GYM-A	Various Shellfish	New Zealand	1993-1999	14.8 - 23,400 μg/kg	[6]
GYM-A	Bivalves	Ebro Delta, Mediterranea n	2015-2021	Traces (<25 μg/kg)	[16]
GYM-D	Cockle (Cerastoderm a edule)	North Atlantic Coast, Spain	2022	Max: 8.8 μg/kg (GYM- A equiv.)	[9]

| 16-desmethyl GYM-D| Oyster (Magellana gigas) | North Atlantic Coast, Spain | Not specified | Max: 10  $\mu$ g/kg (GYM-A equiv.) |[9] |

## **Biological Activity and Mechanism of Action**

**Gymnodimines** exert their toxicity by acting as potent antagonists of nicotinic acetylcholine receptors (nAChRs).[3][14] These ligand-gated ion channels are crucial for synaptic transmission at the neuromuscular junction and in the central and peripheral nervous systems.

The primary mechanism involves the non-competitive blockade of both muscle-type and neuronal nAChRs.[3][9] By binding to the receptor, GYM-A prevents the neurotransmitter acetylcholine (ACh) from opening the ion channel, thereby inhibiting muscle action potentials and causing neuromuscular paralysis.[3][9] This blockade is reversible and voltage-



independent.[3] Studies have shown that GYM-A interacts with high affinity across various nAChR subtypes, including muscle-type,  $\alpha$ 3 $\beta$ 2,  $\alpha$ 4 $\beta$ 2, and  $\alpha$ 7 neuronal receptors.[3]

Interestingly, GYM-A has also been shown to activate muscarinic acetylcholine receptors (mAChRs), a differential activity not observed with the related spirolide toxins.[14] In vivo studies in mice reveal rapid and severe neurotoxic effects, including a characteristic rolling gait, paralysis of the hind limbs, respiratory difficulty, and death, typically within minutes of administration.[4][11]



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Mechanism of **Gymnodimine**-A at the neuromuscular junction.

## **Experimental Protocols**

Accurate detection and quantification of **gymnodimine**s require robust methodologies for extraction, purification, and analysis.

# Extraction and Purification from Microalgae Culture (K. selliformis)

This protocol is adapted from methods developed for harvesting GYM-A from large-scale cultures.[23][24]

 Direct Extraction: Add dichloromethane directly to the liquid K. selliformis culture at a ratio of approximately 5.5% (v/v) (e.g., 55 mL per 1 L of culture).[25]



- Phase Separation: Allow the mixture to stand, permitting the organic (dichloromethane) and aqueous phases to separate.
- Collection: Collect the lower organic phase. Centrifuge the collected phase at ~4,750 x g for 10 minutes to pellet any cellular debris.[23]
- Crude Purification: Load the supernatant (crude extract) onto a Sephadex LH-20 sizeexclusion chromatography column. Elute with methanol.[23]
- Fraction Monitoring: Monitor the collected fractions using LC-MS analysis to identify those containing GYM-A.
- Solid-Phase Extraction (SPE): Combine the positive fractions and perform a final purification step using an Oasis HLB SPE cartridge for desalting and concentration.

### **Extraction from Shellfish Tissue**

This protocol is effective for isolating **gymnodimine**s from contaminated bivalve digestive glands.[15][26]

- Homogenization: Homogenize a known weight of shellfish digestive gland tissue.
- Initial Extraction: Extract the homogenized tissue with acetone. Vortex and centrifuge to pellet solids. Collect the acetone supernatant. Repeat this step two more times.
- Solvent Partitioning (Clean-up): Combine the acetone extracts and perform a liquid-liquid extraction with diethyl ether for initial clean-up.
- Final Extraction: Perform a subsequent liquid-liquid extraction of the desired layer with dichloromethane to isolate the lipophilic toxins, including **gymnodimines**.
- Concentration: Evaporate the final dichloromethane extract to dryness under a stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent (e.g., methanol) for analysis.

## **Detection and Quantification Methods**

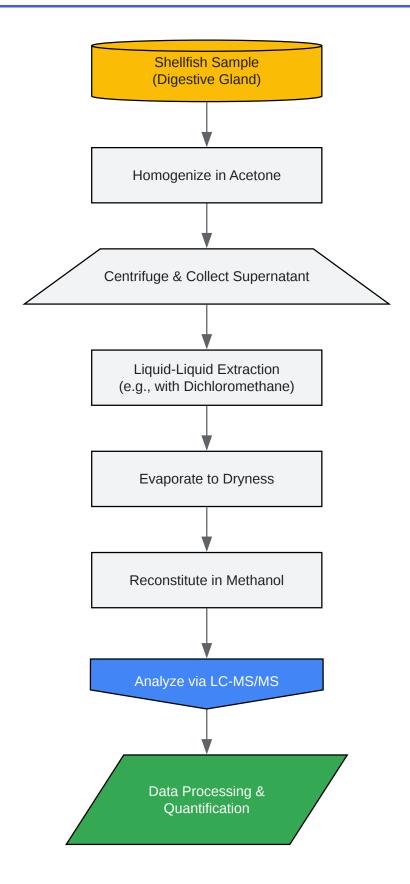
### Foundational & Exploratory





- High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A reliable method for quantification.
  - Column: C18 reverse-phase column.[15]
  - Mobile Phase: A gradient of acetonitrile and water containing 0.1% trifluoroacetic acid.[15]
  - o Detection: UV detector.
  - Performance: Achieves a limit of detection (LOD) of ~5 ng/mL and a limit of quantification
     (LOQ) of ~8 ng/g in digestive gland tissue.[15]
- Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The current reference method due to its high sensitivity and specificity.[17]
  - Ionization: Electrospray Ionization (ESI) in positive mode.
  - Detection Mode: Multiple Reaction Monitoring (MRM), which provides high specificity by monitoring a specific precursor ion and its characteristic product ions.
  - Example Transition for GYM-A: Precursor ion m/z 508.3 → Product ions m/z 490.3, 392.2, 162.1.[27]





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